(3-Azidoazetidin-1-yl)(cyclohexyl)methanone
Overview
Description
3-Azidoazetidin-1-yl)(cyclohexyl)methanone (3-AAM) is an organic compound that is widely used in scientific research due to its unique properties. It is a colorless, odorless crystalline solid with a melting point of 73-75 °C and a boiling point of 158-160 °C. 3-AAM has been demonstrated to have a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Chemical Synthesis and Characterization
Research has explored the synthesis, chemical characterization, and applications of compounds related to "(3-Azidoazetidin-1-yl)(cyclohexyl)methanone." For instance, studies have detailed the synthesis of azetidine-based compounds and their potential as intermediates in organic synthesis, showcasing their utility in constructing complex molecular structures. These compounds have been employed in various chemical reactions, including cycloaddition reactions, to produce novel chemical entities with potential applications in material science and pharmaceuticals (Hemming, Chambers, Jamshaid, & O’Gorman, 2014).
Photochromic Properties and Applications
Some derivatives exhibit photochromic properties, which are changes in color upon exposure to light. This characteristic is explored for potential applications in developing photoresponsive materials, which can be used in optical data storage, photo-switchable dyes, and sensors (Mahmoodi, Nadamani, & Behzadi, 2013).
Antimicrobial Activity
Certain compounds synthesized from azetidine and related structures have been evaluated for antimicrobial activity. These studies aim to discover new antimicrobial agents that can be used to combat resistant strains of bacteria and fungi, showing the potential of azetidine derivatives in contributing to the field of medicinal chemistry (Rusnac et al., 2020).
Catalytic Applications
Azetidine-containing compounds have also been investigated for their catalytic properties, particularly in asymmetric synthesis. These studies explore the utility of such compounds in facilitating chemical reactions that produce chiral molecules, which are crucial in the development of pharmaceuticals and other biologically active compounds (Wang et al., 2008).
properties
IUPAC Name |
(3-azidoazetidin-1-yl)-cyclohexylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-13-12-9-6-14(7-9)10(15)8-4-2-1-3-5-8/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZMKJYXXXPQSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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